Cas no 2229329-57-9 (2-(1-tert-butyl-1H-pyrazol-4-yl)-2-methoxypropan-1-amine)

2-(1-tert-Butyl-1H-pyrazol-4-yl)-2-methoxypropan-1-amine is a specialized organic compound featuring a pyrazole core substituted with a tert-butyl group and a methoxypropan-1-amine side chain. This structure imparts unique reactivity and stability, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The tert-butyl group enhances steric hindrance, improving selectivity in reactions, while the methoxy and amine functionalities offer versatile sites for further derivatization. Its well-defined molecular architecture ensures consistent performance in complex transformations, particularly in the development of bioactive molecules. The compound’s stability under various conditions and compatibility with diverse synthetic routes make it a practical choice for research and industrial applications.
2-(1-tert-butyl-1H-pyrazol-4-yl)-2-methoxypropan-1-amine structure
2229329-57-9 structure
Product Name:2-(1-tert-butyl-1H-pyrazol-4-yl)-2-methoxypropan-1-amine
CAS No:2229329-57-9
MF:C11H21N3O
MW:211.30394244194
CID:6250647
PubChem ID:165855541
Update Time:2025-11-05

2-(1-tert-butyl-1H-pyrazol-4-yl)-2-methoxypropan-1-amine Chemical and Physical Properties

Names and Identifiers

    • EN300-1742636
    • 2229329-57-9
    • 2-(1-tert-butyl-1H-pyrazol-4-yl)-2-methoxypropan-1-amine
    • Inchi: 1S/C11H21N3O/c1-10(2,3)14-7-9(6-13-14)11(4,8-12)15-5/h6-7H,8,12H2,1-5H3
    • InChI Key: BWJQPWJKVCEXTR-UHFFFAOYSA-N
    • SMILES: O(C)C(C)(CN)C1C=NN(C=1)C(C)(C)C

Computed Properties

  • Exact Mass: 211.168462302g/mol
  • Monoisotopic Mass: 211.168462302g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 214
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 53.1Ų

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2-(1-tert-butyl-1H-pyrazol-4-yl)-2-methoxypropan-1-amine Related Literature

Additional information on 2-(1-tert-butyl-1H-pyrazol-4-yl)-2-methoxypropan-1-amine

Comprehensive Overview of 2-(1-tert-butyl-1H-pyrazol-4-yl)-2-methoxypropan-1-amine (CAS No. 2229329-57-9)

2-(1-tert-butyl-1H-pyrazol-4-yl)-2-methoxypropan-1-amine (CAS No. 2229329-57-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique molecular structure. The compound features a tert-butyl-substituted pyrazole core linked to a methoxypropan-1-amine moiety, which contributes to its potential bioactivity. Researchers are particularly interested in its applications as a building block for drug discovery, especially in targeting enzymes or receptors involved in metabolic pathways.

In recent years, the demand for pyrazole derivatives has surged, driven by their versatility in medicinal chemistry. The 1-tert-butyl-1H-pyrazol-4-yl group in this compound enhances steric hindrance, potentially improving binding affinity and selectivity in drug design. Meanwhile, the 2-methoxypropan-1-amine segment offers functionalization opportunities for further derivatization. This dual functionality makes CAS No. 2229329-57-9 a valuable intermediate for synthesizing novel therapeutics, particularly in oncology and neurology.

The synthesis of 2-(1-tert-butyl-1H-pyrazol-4-yl)-2-methoxypropan-1-amine typically involves multi-step organic reactions, including condensation and reduction processes. Advanced techniques like HPLC and NMR spectroscopy are employed to ensure high purity and structural verification. Given the rising interest in small-molecule inhibitors, this compound aligns with trends in personalized medicine and targeted therapy development. Its stability under physiological conditions further underscores its potential for in vivo studies.

From an industrial perspective, scalability and cost-efficiency are critical factors for CAS No. 2229329-57-9. Manufacturers are optimizing catalytic methods to reduce waste and improve yields, addressing the growing need for sustainable chemistry practices. Additionally, the compound’s compatibility with green solvents aligns with global initiatives to minimize environmental impact. These advancements position it as a key player in the next generation of high-value fine chemicals.

Beyond pharmaceuticals, 2-(1-tert-butyl-1H-pyrazol-4-yl)-2-methoxypropan-1-amine is explored in material science for designing functional polymers and ligands for catalysis. Its ability to coordinate with metals opens doors for applications in heterogeneous catalysis, a field pivotal for renewable energy solutions. As industries prioritize carbon-neutral technologies, such compounds could play a role in developing efficient catalytic systems for CO2 conversion or hydrogen storage.

In summary, CAS No. 2229329-57-9 represents a convergence of innovation across multiple disciplines. Its structural complexity and functional adaptability make it a subject of ongoing research, with publications increasingly highlighting its utility in drug discovery and advanced materials. For researchers and manufacturers alike, understanding its properties and applications is essential to leveraging its full potential in science and industry.

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